Methyl 1-chloroisoquinoline-3-carboxylate
Overview
Description
Methyl 1-chloroisoquinoline-3-carboxylate: is an organic compound with the molecular formula C11H8ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-chloroisoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of isoquinoline-3-carboxylic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield isoquinoline-3-carboxylic acid.
Reduction: The compound can be reduced to form methyl isoquinoline-3-carboxylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.
Hydrolysis: Isoquinoline-3-carboxylic acid.
Reduction: Methyl isoquinoline-3-carboxylate.
Scientific Research Applications
Methyl 1-chloroisoquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 1-chloroisoquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Isoquinoline-3-carboxylic acid: The parent compound without the methyl ester and chlorine substituents.
Methyl isoquinoline-3-carboxylate: The reduced form without the chlorine atom.
1-Chloroisoquinoline: The compound without the carboxylate group.
Uniqueness: Methyl 1-chloroisoquinoline-3-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological activities .
Properties
IUPAC Name |
methyl 1-chloroisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBHVFGDDKSFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573734 | |
Record name | Methyl 1-chloroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349552-70-1 | |
Record name | Methyl 1-chloroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-chloroisoquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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